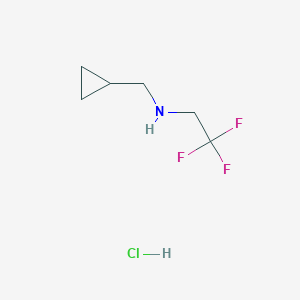

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

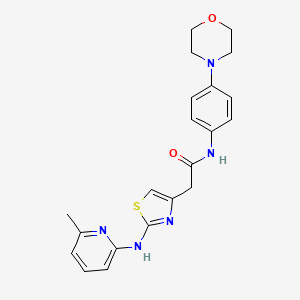

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the CAS Number: 405878-99-1 . It has a molecular weight of 189.61 . The IUPAC name for this compound is N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine hydrochloride . It is typically stored at normal temperatures and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10F3N.ClH/c7-6(8,9)4-10-3-5-1-2-5;/h5,10H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder that is stored at normal temperatures . It has a molecular weight of 189.61 .Applications De Recherche Scientifique

Intramolecular Amination and Cyclopropylmethyl Derivatives

Research has explored the use of cyclopropylmethyl cations in intramolecular amination reactions, leading to the formation of cyclobutyl or cyclopropylmethyl carbenium ions. This process is influenced by the substrate's substituents and can result in high diastereoselectivity, producing trans-cyclobutane derivatives. These findings are significant for synthesizing N-Boc-protected cyclobutane-based amino alcohols with potential applications in pharmaceuticals and material science (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Aminomethylation and Primary Amines Synthesis

Aminomethylation, catalyzed by metal triflates in combination with trimethylchlorosilane, has been used to introduce aminomethyl groups onto indoles and other electron-rich aromatics, leading to the production of primary amine derivatives. This method is crucial for synthesizing 1-aryl-trichloroethylamine derivatives, showcasing the flexibility of cyclopropylmethyl-related compounds in organic synthesis (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).

Amide Formation and Bioconjugation

The role of cyclopropylmethyl derivatives in facilitating amide bond formation in aqueous media has been studied, highlighting their utility in bioconjugation applications. This research is foundational for developing new strategies for linking biomolecules, with implications for drug design and delivery systems (Nakajima & Ikada, 1995).

Peptide Synthesis and Protectant Role

Cyclopropylmethyl groups have been employed as protectants in peptide synthesis, demonstrating their effectiveness in reducing aggregation effects and avoiding undesired cyclization. This application is particularly relevant in synthesizing peptides with sensitive Asp-Gly units, offering a pathway to produce biologically active peptides more efficiently (Carpino et al., 2009).

Hydroamination and Cycloalkane Synthesis

The synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through hydroamination of strained alkenes has been achieved with high diastereo- and enantioselectivity. This method underscores the importance of cyclopropylmethyl derivatives in constructing complex cycloalkane structures, essential for pharmaceuticals and agrochemicals (Feng, Hao, Liu, & Buchwald, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-10-3-5-1-2-5;/h5,10H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKRPICYNZZGGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2678107.png)

![1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone](/img/structure/B2678109.png)

![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)

![4-Amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2678119.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone](/img/structure/B2678127.png)

![1-{[(Furan-2-yl)methyl]amino}-3-[4-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B2678129.png)